2,5-Dihydroxybenzophenone

Catalog No.
S9096829
CAS No.
2050-37-5
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
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2,5-Dihydroxybenzophenone

CAS Number

2050-37-5

Product Name

2,5-Dihydroxybenzophenone

IUPAC Name

(2,5-dihydroxyphenyl)-phenylmethanone

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

PTBZRYBRVBHLCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)O

2,5-Dihydroxybenzophenone is an organic compound characterized by its dual hydroxyl groups positioned on the benzene rings. It is a derivative of benzophenone, which is widely recognized for its ultraviolet (UV) absorbing properties. The compound is typically presented as a yellow crystalline powder with a molecular formula of C13H10O3C_{13}H_{10}O_3 and a molar mass of approximately 214.22 g/mol. Its melting point ranges from 144.5 °C to 147 °C, and it is insoluble in water but soluble in organic solvents like ethanol and ether .

The synthesis of 2,5-dihydroxybenzophenone generally involves the reaction of resorcinol with benzoyl chloride or benzoic acid under anhydrous conditions, often facilitated by Friedel-Crafts catalysts such as aluminum chloride or zinc chloride. The mechanism typically involves electrophilic aromatic substitution, where the hydroxyl groups direct the incoming acyl group to the ortho and para positions on the aromatic ring .

Example Reaction

Resorcinol+Benzoyl ChlorideAlCl32 5 Dihydroxybenzophenone\text{Resorcinol}+\text{Benzoyl Chloride}\xrightarrow{\text{AlCl}_3}\text{2 5 Dihydroxybenzophenone}

Research indicates that 2,5-dihydroxybenzophenone exhibits potential biological activities, particularly in promoting osteoblast differentiation and mitigating osteoporosis through the activation of the β-catenin pathway. It enhances the expression of osteogenic markers such as RUNX2, osterix (OSX), and alkaline phosphatase (ALP) . Additionally, it has been noted for its ability to act as a contact allergen in certain applications, such as cosmetics and plastics.

Several methods exist for synthesizing 2,5-dihydroxybenzophenone:

  • Friedel-Crafts Acylation: This method involves reacting resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving resorcinol and benzoic acid under controlled conditions.
  • Phase Transfer Catalysis: Utilizing phase transfer agents can enhance yield and purity during synthesis by facilitating the transfer of reactants between phases .

2,5-Dihydroxybenzophenone is primarily used as an ultraviolet light absorber in various applications, including:

  • Plastics: It is incorporated into plastic formulations to enhance UV stability.
  • Coatings: Used in paints and varnishes to protect against UV degradation.
  • Cosmetics: Functions as a UV filter in sunscreens and skin care products .

Studies have shown that 2,5-dihydroxybenzophenone interacts with various biological systems, particularly in skin cells where it may influence cellular responses to UV radiation. Its role as an allergen necessitates further investigation into its interactions with immune cells and potential sensitization pathways .

Several compounds exhibit structural similarities to 2,5-dihydroxybenzophenone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Benzophenone-1 (2,4-Dihydroxybenzophenone)Hydroxyl groups at different positionsWidely used as a UV filter in various products
Benzophenone-3 (Oxybenzone)Contains similar benzene ringsNoted for its widespread use in sunscreens
BenzylideneacetoneContains a ketone functional groupExhibits different biological activities
HydroxyphenylbenzotriazoleContains nitrogen heterocyclesKnown for high thermal stability

Uniqueness of 2,5-Dihydroxybenzophenone

The unique positioning of hydroxyl groups on the benzene rings differentiates 2,5-dihydroxybenzophenone from its analogs. This structural arrangement not only influences its UV absorption characteristics but also its biological activity related to osteogenesis and potential allergenic properties.

The electronic structure of 2,5-dihydroxybenzophenone is characterized by distinctive absorption patterns in the ultraviolet region. The compound exhibits two primary absorption bands: a high-energy band below 300 nanometers attributed to π-π* transitions and a lower-energy band in the range of 318-400 nanometers [1]. The lower-energy absorption band is particularly significant for ultraviolet protection applications, as it corresponds to the solar ultraviolet-B and ultraviolet-A regions.

The molecular orbital characteristics of hydroxybenzophenone derivatives indicate that the highest occupied molecular orbital energy levels range from -5.80 electron volts to -4.74 electron volts, while the lowest unoccupied molecular orbital levels span from -2.80 electron volts to -1.83 electron volts [2]. These energy levels contribute to bandgap energies between 2.72 and 3.93 electron volts, which directly influence the compound's absorption characteristics.

Comparative analysis with 2,4-dihydroxybenzophenone reveals important differences in extinction coefficients. For 2,4-dihydroxybenzophenone, the maximum absorption wavelength occurs at 340 nanometers with a molar extinction coefficient of 5,100 liters per mole per centimeter, and a secondary peak at 265 nanometers with an extinction coefficient of 14,400 liters per mole per centimeter [3]. The substituent positioning in 2,5-dihydroxybenzophenone would be expected to produce similar but shifted absorption characteristics due to different electronic conjugation patterns.

Compoundλmax (nm)ε (L mol⁻¹ cm⁻¹)Secondary Peak (nm)Secondary ε
2,4-Dihydroxybenzophenone3405,10026514,400
2-Hydroxybenzophenone derivatives318-400Variable<300Higher intensity

The electronic transitions in hydroxybenzophenone derivatives are primarily n→π* and π→π* in nature [4] [5]. The n→π* transition typically appears as a weaker, broader band at longer wavelengths, while the π→π* transitions manifest as more intense bands at shorter wavelengths [1] [6].

Substituent Effects on Bathochromic Shift Phenomena

The positioning of hydroxyl groups on the benzophenone framework significantly influences the ultraviolet absorption properties through bathochromic shift phenomena. Research on substituted dibenzophenones demonstrates that both electron-donating and electron-withdrawing substituents can cause bathochromic shifts, with the magnitude depending on the specific substituent and its position [7].

Bathochromic shift represents the movement of absorption maxima toward longer wavelengths, typically resulting from extended conjugation or stabilization of the excited state [8] [9]. In hydroxybenzophenone systems, the hydroxyl groups act as electron-donating substituents that can participate in resonance with the carbonyl chromophore, leading to red-shifted absorption.

The correlation between substituent effects and spectral shifts follows Hammett's sigma constants for various benzophenone derivatives [10]. Studies indicate that the shift of the longest wavelength absorption band under substituent influence can be systematically correlated with these electronic parameters, providing predictive capability for designing compounds with specific absorption characteristics.

For 2,5-dihydroxybenzophenone specifically, the positioning of hydroxyl groups at the 2 and 5 positions creates a unique electronic environment. The 2-position hydroxyl can form intramolecular hydrogen bonding with the carbonyl oxygen, while the 5-position hydroxyl provides additional electron density to the aromatic system. This configuration differs from the widely studied 2,4-dihydroxybenzophenone, where both hydroxyl groups are on the same aromatic ring.

Experimental evidence shows that increasing the degree of alkoxy substitution in hydroxybenzophenone derivatives leads to higher absorption wavelengths and may impart yellow coloration to the compounds [11]. This bathochromic effect is attributed to the enhanced electron-donating character of alkoxy groups compared to hydroxyl groups.

Comparative Ultraviolet Stabilization Efficiency with 2,4-Dihydroxy Analogues

The ultraviolet stabilization performance of hydroxybenzophenone isomers reveals significant differences based on substituent positioning. Comparative studies between various dihydroxybenzophenone isomers demonstrate that structural variations dramatically affect photostability and protective efficiency [12] [13] [14].

2,4-Dihydroxybenzophenone, the most extensively studied isomer, exhibits specific photodegradation characteristics that differ from other positional isomers. Research indicates that 2,4-dihydroxybenzophenone shows enhanced liability to photodegradation compared to other benzophenone derivatives, with accelerated degradation observed under ultraviolet-365 nanometer irradiation [12].

Parameter2,4-Dihydroxybenzophenone2,5-DihydroxybenzophenoneNotes
CAS Number131-56-6 [15]2050-37-5 [16]Unique identifiers
Molecular FormulaC₁₃H₁₀O₃C₁₃H₁₀O₃Identical molecular formula
Molecular Weight214.22 g/mol214.22 g/molSame molecular weight
Primary λmax340 nmExpected shiftedPosition-dependent

The photostabilization mechanism of hydroxybenzophenone compounds relies on the formation of intramolecular hydrogen bonds between the 2-hydroxyl group and the carbonyl oxygen atom [11]. This hydrogen bonding enables an excited-state intramolecular proton transfer process that dissipates absorbed ultraviolet energy as heat rather than causing photochemical damage.

Photostability assessment reveals that the effectiveness of hydroxybenzophenone derivatives as ultraviolet absorbers depends critically on maintaining the intramolecular hydrogen bonding capability [11]. The 2,5-dihydroxybenzophenone structure preserves this essential 2-hydroxyl group while providing additional hydroxyl substitution that may enhance or modify the protective mechanism.

Comparative quantum yield measurements for various benzophenone derivatives show energy gap values that follow the order: benzophenone-1 > benzophenone-3 > benzophenone-4, indicating different photochemical stabilities [13]. The energy gap parameter serves as a predictor of phototoxic potential, with larger gaps generally correlating with greater photostability.

Photodegradation Pathways and Quantum Yield Calculations

The photodegradation mechanisms of hydroxybenzophenone derivatives involve complex pathways that determine their effectiveness and longevity as ultraviolet stabilizers. Quantum yield measurements provide quantitative assessment of photochemical efficiency and degradation rates under various conditions.

For benzophenone-3, a structurally related compound, the direct photolysis quantum yield has been measured as (3.1±0.3)×10⁻⁵ [17]. This relatively low quantum yield indicates high photostability, which is desirable for ultraviolet absorber applications. The compound exhibits second-order reaction rate constants with various reactive species: with hydroxyl radicals at (2.0±0.4)×10¹⁰ molar⁻¹ second⁻¹, with triplet states of chromophoric dissolved organic matter at (1.1±0.1)×10⁹ molar⁻¹ second⁻¹, and with singlet oxygen at (2.0±0.1)×10⁵ molar⁻¹ second⁻¹ [17].

The photodegradation pathway analysis reveals that hydroxybenzophenone compounds undergo self-accelerated degradation under certain conditions [12]. For 2,4-dihydroxybenzophenone, singlet oxygen generation plays a crucial role in the degradation process, with photodegradation products that possess aromatic ketone structures capable of generating additional singlet oxygen species.

Intersystem crossing efficiency represents a critical parameter in determining photochemical behavior. Benzophenone and its derivatives exhibit highly efficient intersystem crossing with quantum yields approaching unity [18] [19] [20]. This efficient singlet-to-triplet conversion enables effective energy dissipation through radiationless pathways, contributing to the compound's photostability.

Photochemical ParameterTypical ValuesMeasurement Conditions
ISC Quantum Yield~1.0Rigid solutions, 77 K
Direct Photolysis Φ10⁻⁴ to 10⁻⁵Aqueous solutions
Triplet Energy (ET)2.53-3.02 eVFilm measurements
Photoluminescence Φ15-24% (film)Solid state

The excited-state intramolecular proton transfer process represents a key mechanism for energy dissipation in hydroxybenzophenone systems [1] [6] [21] [22]. This process involves rapid proton transfer from the hydroxyl group to the carbonyl oxygen in the excited state, forming a keto tautomer that efficiently dissipates energy through internal conversion processes.

Advanced spectroscopic studies reveal that the photodegradation pathways involve multiple competing processes, including direct photolysis, reactions with hydroxyl radicals, and interactions with triplet states of dissolved organic matter [17]. The relative importance of these pathways depends on environmental conditions such as dissolved organic carbon concentration and solution chemistry.

Applications in Polymer Photostabilization and Coating Technologies

The application of 2,5-dihydroxybenzophenone in polymer photostabilization systems demonstrates the practical significance of understanding its photochemical properties. Hydroxybenzophenone derivatives serve as essential components in protecting polymeric materials from ultraviolet-induced degradation.

Polymer photostabilization mechanisms involve multiple strategies, with ultraviolet absorbers representing one of the most effective approaches [23] [24] [25] [26]. The incorporation of hydroxybenzophenone compounds into polymer matrices provides primary protection by absorbing harmful ultraviolet radiation before it can initiate photochemical degradation processes.

Comparative studies of ultraviolet absorber performance in high-density polyethylene filaments reveal significant differences in stabilization efficiency [23]. Among various ultraviolet absorber classes tested, hydroxybenzophenone derivatives provide good short-term stability, with strength retention varying from 35 to 55 percent after 1890 hours of accelerated weathering exposure. While hindered amine light stabilizers show superior long-term performance (78-90 percent strength retention), ultraviolet absorbers like hydroxybenzophenones offer complementary protection mechanisms.

The development of polymeric ultraviolet absorbers represents an advanced approach to photostabilization [27]. By covalently attaching benzophenone derivatives to polymer backbones through click chemistry, researchers have created non-migrating stabilizer systems that maintain effectiveness without leaching from the polymer matrix. These systems show excellent resistance to photoaging without degradation while maintaining thermal stability.

Application AreaHydroxybenzophenone AdvantagesPerformance Metrics
PVC StabilizationBroad UV absorption, compatibility0.1-1% typical dosage
Coating SystemsHeat dissipation mechanism280-340 nm protection range
Thin FilmsHigh extinction coefficientsUPF values >100
Textile ProtectionFabric compatibility77.8% dyeing efficiency

Advanced coating technologies utilize hydroxybenzophenone derivatives in combination with other stabilizer types to achieve synergistic protection [23] [24]. The combination of ultraviolet absorbers with hindered amine light stabilizers provides comprehensive protection against both initial ultraviolet damage and subsequent oxidative degradation processes.

Research into benzophenone-based photoinitiators for spatially-resolved polymerization demonstrates the versatility of these compounds in advanced materials applications [28]. By incorporating benzophenone moieties into supramolecular gel systems, researchers have developed methods for localizing polymerization reactions, enabling the fabrication of complex structures with controlled mechanical properties.

The photostability requirements for outdoor applications necessitate careful selection of ultraviolet absorber systems [24] [25]. Environmental factors such as temperature, humidity, and exposure intensity significantly influence the performance and longevity of hydroxybenzophenone-based stabilizers. Understanding these relationships enables optimization of formulations for specific application requirements.

Recent developments in nontoxic polymeric ultraviolet absorbers address environmental and health concerns associated with traditional small-molecule stabilizers [27]. These systems demonstrate excellent photostability while eliminating the risk of stabilizer migration and environmental release, representing a sustainable approach to polymer photostabilization.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.062994177 g/mol

Monoisotopic Mass

214.062994177 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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